3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Overview
Description
3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C9H13ClN2S and its molecular weight is 216.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have been used as fungicides . These fungicides, known as Succinate Dehydrogenase Inhibitors (SDHIs), act on the succinate dehydrogenase, an important membrane complex in the tricarboxylic acid cycle .
Mode of Action
Sdhis, including some pyrazole derivatives, interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
As an sdhi, it is likely to affect the tricarboxylic acid cycle, which provides energy for the growth of pathogenic bacteria .
Pharmacokinetics
It is known that pyrazole-containing drugs may exert better pharmacokinetics and pharmacological effects compared with drugs containing similar heterocyclic rings .
Result of Action
As an sdhi, it is likely to lead to the death of the pathogen by interfering with the tricarboxylic acid cycle .
Properties
IUPAC Name |
3-(chloromethyl)-2-ethyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2S/c1-2-12-9(5-10)7-6-13-4-3-8(7)11-12/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHITYREVDPOMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CSCCC2=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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